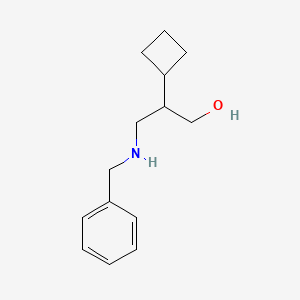
N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid
Descripción general
Descripción
N-Acetyl-D-glutamic-2,3,3,4,4-D5 Acid is a labelled N-Acetylglutamic acid . N-Acetylglutamic acid is a derivative of glutamic acid that is synthesized from glutamic acid and acetyl-CoA by the enzyme N-acetylglutamate synthase . It is a non-essential amino acid and its salt form (glutamate) is an important neurotransmitter that plays a key role in long-term potentiation and is important for learning and memory . It is also a key molecule in cellular metabolism .
Synthesis Analysis
N-Acetylglutamic acid is synthesized from glutamic acid and acetyl-CoA by the enzyme N-acetylglutamate synthase . The products were separated by UPLC and analysed by multiple reaction monitoring (MRM) of selected mass pairs .Molecular Structure Analysis
The molecular formula of this compound is C7H11NO5 . The molecular weight is 194.20 g/mol . The IUPAC name is (2 R )-2-acetamido-2,3,3,4,4-pentadeuteriopentanedioic acid .Chemical Reactions Analysis
Glutamate is a non-essential amino acid that can be synthesized in the body through distinct metabolic pathways . It serves as a precursor molecule for the synthesis of various metabolites including N-acetyl-L-glutamate . Glutamate is synthesized from glutamine, α-ketoglutarate and 5-oxoproline .Physical and Chemical Properties Analysis
The molecular weight of this compound is 194.20 g/mol . The exact mass is 194.09510618 g/mol and the monoisotopic mass is 194.09510618 g/mol . The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 .Aplicaciones Científicas De Investigación
Stability and Decomposition Analysis
N-Acetyl-L-glutamine demonstrates greater chemical stability compared to glutamine under typical sterilization and shelf storage conditions of liquid nutritionals. A study identified its decomposition products, including glutamine, glutamic acid, and others, under harsh conditions using techniques like NMR and MS. The identification of these products is crucial for safety and stability studies of N-acetyl-L-glutamine (Bergana et al., 2000).
Substrate in Enzymatic Reactions
N-acetyl-L-aspartyl-L-glutamic acid, [3 H]NAAG, is extensively utilized as a substrate in glutamate carboxypeptidase II (GCPII) reactions for determining the inhibitory constants of novel compounds and measuring GCPII activities in different tissue samples from various disease models. Its significant importance and unavailability commercially led to the development of a reliable synthetic procedure for [3 H2 ]NAAG (Kriegelstein & Marek, 2022).
Crystal Structure Analysis
The crystal structure of N-acetyl-l-glutamic acid was determined at a low temperature, providing insights into its molecular geometry. This information is fundamental in understanding the compound's properties and potential applications in various fields (Kausar et al., 2010).
Functional Properties and Applications
Poly-γ-glutamic acid (γ-PGA), produced by Bacillus subtilis D7, exhibits promising functional properties, including angiotensin-converting enzyme (ACE) inhibition activity, water-holding capacity, hygroscopicity, bacterial growth inhibition, and metal adsorption capacity. These features suggest potential applications in cosmetics, biomedical, and environmental industries (Lee et al., 2014).
Mecanismo De Acción
Target of Action
The primary target of N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid is the urea cycle in prokaryotes and simple eukaryotes . It is biosynthesized from glutamate and acetylornithine by ornithine acetyltransferase, and from glutamic acid and acetyl-CoA by the enzyme N-acetylglutamate synthase . The urea cycle is a crucial biological process that converts toxic ammonia into urea for excretion from the body .
Mode of Action
This compound interacts with its targets by participating in the biosynthesis of arginine . It is the first intermediate involved in this process . The reverse reaction, hydrolysis of the acetyl group, is catalyzed by a specific hydrolase .
Biochemical Pathways
This compound affects the arginine biosynthesis pathway and the urea cycle . As the first intermediate in the biosynthesis of arginine, it plays a crucial role in the production of this amino acid . In the urea cycle, it acts as a regulator, helping to convert toxic ammonia into urea for excretion .
Result of Action
The action of this compound results in the production of arginine and the conversion of ammonia to urea . These processes are essential for protein synthesis and the detoxification of ammonia, respectively .
Análisis Bioquímico
Biochemical Properties
N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid plays a crucial role in biochemical reactions, particularly in the urea cycle. It is involved in the biosynthesis of arginine in prokaryotes and simple eukaryotes. The compound interacts with enzymes such as N-acetylglutamate synthase and ornithine acetyltransferase. These interactions are essential for the conversion of glutamate and acetylornithine to this compound, and subsequently, the regulation of the urea cycle .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the branching of root hairs, swelling of root tips, and increase in the number of cell divisions in undifferentiated cells in the outer-most cell layer of the root . These effects highlight its role in cellular growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. It acts as a cofactor for carbamoyl phosphate synthetase I (CPSI) in the urea cycle, facilitating the conversion of ammonia to urea . This interaction is crucial for the detoxification of ammonia in vertebrates. Additionally, the compound’s deuterium labeling allows for precise tracking of its molecular interactions and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable, but its concentration can vary depending on protein consumption and ammonia accumulation . Long-term studies have shown that it plays a consistent role in regulating the urea cycle and maintaining cellular homeostasis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively supports the urea cycle and ammonia detoxification. At higher doses, there may be potential toxic or adverse effects, although specific studies on toxicity are limited . Understanding the dosage thresholds is crucial for its safe application in biochemical research.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the urea cycle and the biosynthesis of arginine. It interacts with enzymes such as N-acetylglutamate synthase and ornithine acetyltransferase, which are essential for its synthesis and function . The compound also affects metabolic flux and metabolite levels, contributing to overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions ensure its proper localization and accumulation in target tissues . The compound’s distribution is crucial for its role in regulating the urea cycle and other metabolic processes.
Subcellular Localization
This compound is localized in specific subcellular compartments, including the mitochondria, where it acts as a cofactor for carbamoyl phosphate synthetase I . This localization is directed by targeting signals and post-translational modifications, ensuring its proper function in cellular metabolism and detoxification processes.
Propiedades
IUPAC Name |
(2R)-2-acetamido-2,3,3,4,4-pentadeuteriopentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO5/c1-4(9)8-5(7(12)13)2-3-6(10)11/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t5-/m1/s1/i2D2,3D2,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMMMVDNIPUKGG-WZERSISLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601270612 | |
| Record name | Glutamic-2,3,3,4,4-d5 acid, N-acetyl-, D- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601270612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14341-87-8 | |
| Record name | Glutamic-2,3,3,4,4-d5 acid, N-acetyl-, D- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14341-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glutamic-2,3,3,4,4-d5 acid, N-acetyl-, D- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601270612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



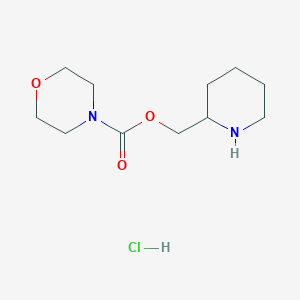

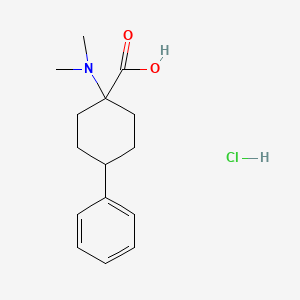
![4-[(Cyclopropylamino)methyl]-3-fluorobenzonitrile hydrochloride](/img/structure/B1382329.png)
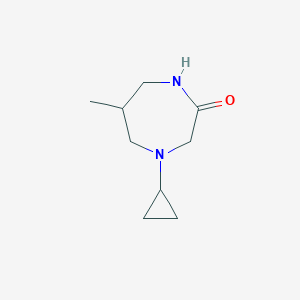
![7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1382332.png)
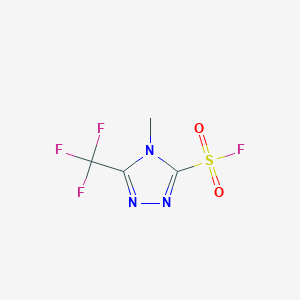
![N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1382336.png)
![Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid dihydrochloride](/img/structure/B1382338.png)
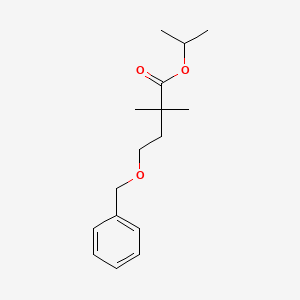
![Tert-butyl 6,6-dimethyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1382342.png)
